

A Comparative Guide to the X-ray Crystal Structures of Pyrimidine Sulfonate Derivatives

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Compound of Interest

Compound Name:	4-Chloro-5-methyl-2-(methylsulfonyl)pyrimidine
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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the X-ray crystal structures of two diaminopyrimidine sulfonate derivatives: 2,6-diaminopyrimidin-4-yl naphthalene-2-sulfonate (Compound A) and 2,6-diaminopyrimidin-4-yl 4-methylbenzene sulfonate (Compound B). The analysis is based on experimental data from single-crystal X-ray diffraction studies, offering objective insights into their molecular geometries and intermolecular interactions.

Data Presentation

The crystallographic data for Compounds A and B are summarized in the tables below for a clear and concise comparison.

Table 1: Crystal Data and Structure Refinement

Parameter	Compound A	Compound B
CCDC Number	1995364	1995365
Chemical Formula	<chem>C14H12N4O3S</chem>	<chem>C11H12N4O3S</chem>
Molecular Weight (g/cm ³)	316.34	280.31
Crystal System	Monoclinic	Monoclinic
Space Group	P2/c	P2/c
a (Å)	15.195(5)	15.011(5)
b (Å)	7.925(5)	7.953(5)
c (Å)	12.029(5)	11.029(5)
α (°)	90	90
β (°)	102.289(8)	104.610(6)
γ (°)	90	90
Volume (Å ³)	1413.4(5)	1270.0(4)
Z	4	4
Temperature (K)	296(2)	296(2)
Radiation (λ, Å)	MoKα (0.71073)	MoKα (0.71073)
R _{int}	0.057	0.059
Final R indices [I > 2σ(I)]	R1 = 0.055, wR2 = 0.139	R1 = 0.055, wR2 = 0.147
Goodness-of-fit on F ²	1.02	1.05

Table 2: Selected Bond Lengths (Å)

Bond	Compound A	Compound B
S(1)-O(1)	1.442(2)	1.440(2)
S(1)-O(2)	1.443(2)	1.446(2)
S(1)-O(3)	1.579(2)	1.581(2)
S(1)-C(5)	1.768(2)	1.760(2)
N(1)-C(1)	1.340(3)	1.344(3)
N(1)-C(4)	1.350(3)	1.348(3)
N(2)-C(1)	1.332(3)	1.331(3)
N(3)-C(2)	1.334(3)	1.336(3)
O(3)-C(1)	1.332(3)	1.328(3)

Table 3: Selected Bond Angles (°)

Angle	Compound A	Compound B
O(1)-S(1)-O(2)	118.91(12)	118.98(12)
O(1)-S(1)-O(3)	108.00(11)	108.17(11)
O(2)-S(1)-O(3)	107.56(11)	107.38(11)
O(1)-S(1)-C(5)	108.62(12)	108.76(12)
O(2)-S(1)-C(5)	108.81(12)	108.78(12)
O(3)-S(1)-C(5)	103.20(11)	103.11(11)
C(1)-N(1)-C(4)	116.3(2)	116.1(2)
C(1)-O(3)-S(1)	118.53(16)	118.91(16)

Experimental Protocols

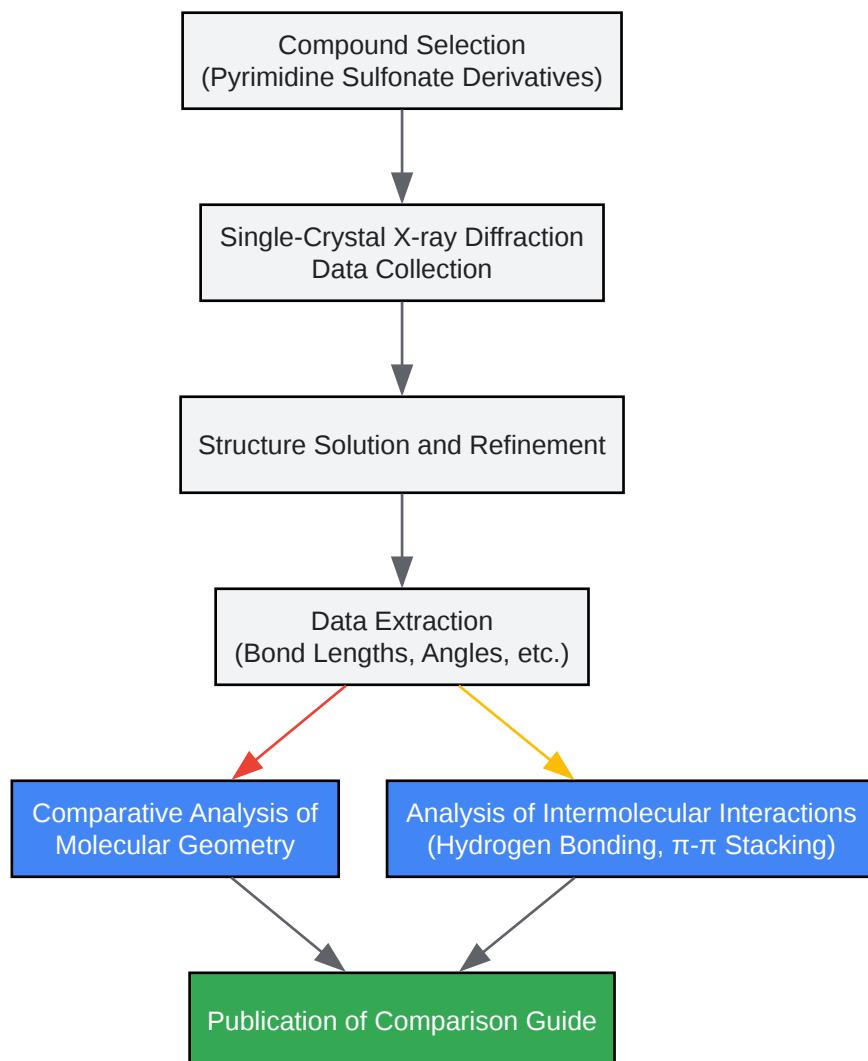
The structures of both compounds were established using single-crystal X-ray diffraction techniques.

Synthesis: The heterocyclic compounds 2,6-diaminopyrimidin-4-yl naphthalene-2-sulfonate (A) and 2,6-diaminopyrimidin-4-yl-4-methylbenzene sulfonate (B) were synthesized and their structures were determined.[1][2]

X-ray Crystallography: Single-crystal X-ray diffraction data for both compounds were collected on a Bruker APEX-II CCD area-detector diffractometer using graphite-monochromated MoK α radiation ($\lambda = 0.71073 \text{ \AA}$) at a temperature of 296(2) K. The structures were solved by direct methods and refined by full-matrix least-squares on F^2 using the SHELXTL software package. All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in geometrically calculated positions and refined using a riding model. The crystallographic details are deposited at the Cambridge Crystallographic Data Centre (CCDC) with deposition numbers 1995364 for Compound A and 1995365 for Compound B.[1]

Visualization of Comparative Analysis Workflow

The following diagram illustrates the logical workflow for the comparative analysis of the X-ray crystal structures of the pyrimidine sulfonate derivatives.



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Caption: Workflow for Comparative Crystallographic Analysis.

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References

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